LogP and TPSA Differential Impacting Membrane Permeability: N-Ethyl-N-methyl vs. N-ethyl Analog
In silico predictions indicate that N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide possesses a calculated LogP (cLogP) of 0.97690 and a Topological Polar Surface Area (TPSA) of 48.47 Ų . For the closest analog, N-ethyl-2-[4-(phenoxyacetyl)-1-piperazinyl]nicotinamide, the cLogP is substantially higher at 1.36, despite a larger TPSA . This quantitative difference in lipophilicity is driven by the specific N-ethyl-N-methyl tertiary amide and the absence of the phenoxyacetyl extension, placing the target compound in a more balanced solubility-permeability space relative to elaborated analogs.
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 0.97690 |
| Comparator Or Baseline | N-ethyl-2-[4-(phenoxyacetyl)-1-piperazinyl]nicotinamide: cLogP = 1.36 |
| Quantified Difference | ΔcLogP ≈ -0.38 (lower lipophilicity) |
| Conditions | In silico prediction model (unspecified) |
Why This Matters
A lower cLogP value suggests superior aqueous solubility relative to more lipophilic analogs, which can simplify reaction work-up and purification during synthesis.
